Triphenyldodecylsilane
Description
Triphenyldodecylsilane (C₂₈H₃₆Si), also known as decyl(triphenyl)silane, is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and a dodecyl (12-carbon) alkyl chain . Key properties include:
Properties
CAS No. |
18758-63-9 |
|---|---|
Molecular Formula |
C30H40Si |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
dodecyl(triphenyl)silane |
InChI |
InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3 |
InChI Key |
JGJORYQOUSSTCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
18758-63-9 |
Synonyms |
dodecyl-triphenyl-silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
2.1 Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane
- Molecular formula : C₁₂H₁₂Si₂ .
- Key differences :
- Substituents : Ethynyl (sp-hybridized) groups instead of phenyl/dodecyl.
- Reactivity : Ethynyl groups enable participation in click chemistry and polymerization reactions, contrasting with the inertness of Triphenyldodecylsilane’s phenyl/dodecyl groups.
- Molecular weight : 188.39 g/mol (vs. 400.682 g/mol), leading to lower boiling points and higher volatility .
| Property | This compound | Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane |
|---|---|---|
| Molecular Formula | C₂₈H₃₆Si | C₁₂H₁₂Si₂ |
| Molecular Weight (g/mol) | 400.682 | 188.39 |
| Key Substituents | 3 phenyl, 1 dodecyl | 3 ethynyl, 1 ethenyl-dimethylsilyl |
| Applications | Lubricants, coatings | Organic synthesis, polymer precursors |
2.2 Trimethylsilane (Hypothetical Comparison)
- Molecular formula : C₃H₁₀Si.
- Key differences :
- Substituents : Three methyl groups (vs. phenyl/dodecyl).
- Reactivity : Higher susceptibility to hydrolysis due to smaller alkyl groups.
- Applications : Precursor in semiconductor manufacturing, unlike this compound’s bulkier applications.
Research Findings and Functional Contrasts
- Thermal Stability : this compound’s phenyl groups enhance thermal resistance (decomposition >300°C), outperforming aliphatic silanes like trimethylsilane (<200°C) .
- Solubility: The dodecyl chain improves solubility in non-polar solvents (e.g., hexane), whereas ethynyl-containing silanes (e.g., Triethynyl[...]silane) exhibit polar solvent compatibility due to conjugated triple bonds .
- Catalytic Utility : this compound is inert in catalysis, while phosphine-alkene ligands (e.g., from ) or ethynyl silanes participate in transition-metal coordination .
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